![molecular formula C17H14O3 B1362927 (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 269075-46-9](/img/structure/B1362927.png)
(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
“(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Benzofuran compounds, such as “this compound”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H14O3 . The compound has a CAS Number of 269075-46-9 .
Chemical Reactions Analysis
Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Physical And Chemical Properties Analysis
“this compound” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- A study by Rashmi et al. (2014) focused on synthesizing and evaluating the antimicrobial and antioxidant properties of various benzofuran derivatives. Although the exact compound was not synthesized, related derivatives demonstrated notable antimicrobial activity against certain bacteria, but none showed antifungal activity. The compounds also exhibited varying degrees of antioxidant capabilities (Rashmi et al., 2014).
Antimitotic Activity
- Benzofuran linked tetralones, which share structural similarities with the queried compound, were studied for their antimitotic activity. Umesha et al. (2018) found that certain analogues displayed promising antimitotic activity, which could be significant for cancer research (Umesha, Sowbhagy, & Basavaraju, 2018).
Ligands for β-Amyloid Plaques
- Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives to evaluate their potential as probes for β-amyloid plaques in Alzheimer's Disease. Some derivatives displayed high affinity for Aβ(1-42) aggregates, suggesting their potential use in detecting β-amyloid plaques in Alzheimer's Disease patients (Cui et al., 2011).
α-Amylase Inhibitors and Radical Scavengers
- A study by Ali et al. (2020) on benzofuran-2-yl(phenyl)methanones highlighted their efficacy as α-amylase inhibitors and radical scavengers. This suggests potential applications in managing conditions like diabetes and oxidative stress (Ali et al., 2020).
Adenosine A1 and A2A Receptor Antagonists
- Janse van Rensburg et al. (2019) synthesized methoxy substituted benzofuran derivatives and assessed their affinities for adenosine A1 and A2A receptors. The study indicates the potential of these compounds in the development of receptor antagonists (Janse van Rensburg, Legoabe, Terre’Blanche, & Aucamp, 2019).
SIRT1 Inhibitors
- Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors, suggesting their potential role in regulating deacetylase activity, which has implications for aging and metabolic diseases (Wu, Li, Chen, Jiang, Xu, & Liu, 2013).
Tubulin Polymerization Inhibitors
- Kamal et al. (2014) synthesized benzo[b]furans, including derivatives structurally similar to the queried compound, and evaluated them as inhibitors of tubulin polymerization and inducers of apoptosis in cancer research (Kamal, Reddy, Nayak, Reddy, Prasad, Nimbarte, Srinivasulu, Vishnuvardhan, & Reddy, 2014).
Antimicrobial and Antioxidant Activity of Biphenyl Derivatives
- Aswathanarayanappa et al. (2012) investigated biphenyl containing benzofuran derivatives for their antimicrobial and antioxidant activities. This research could be relevant for exploring similar properties in benzofuran-2-yl(phenyl)methanone derivatives (Aswathanarayanappa, Bheemappa, Bodke, Bhovi, Ningegowda, Shivakumar, Peethambar, & Telkar, 2012).
Estrogen Receptor Binding
- Halabalaki et al. (2000) isolated and studied 2-phenyl-benzofurans from Onobrychis ebenoides for their binding affinity to the estrogen receptor, highlighting a potential area of interest for benzofuran derivatives in hormonal studies (Halabalaki, Aligiannis, Papoutsi, Mitakou, Moutsatsou, Sekeris, & Skaltsounis, 2000).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNOCCDHRFAWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229400 | |
Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
269075-46-9 | |
Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269075-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.